2-Hydroxy-3-methyl Quinmerac (CAS 1402828-91-4), also identified as Quinmerac Impurity 2 or Metabolite BH 518-5, is a highly specific analytical reference material utilized in agrochemical and environmental testing. As a primary degradation product of the auxin-type herbicide quinmerac, this compound is critical for evaluating environmental fate, soil mobility, and groundwater contamination. Regulatory frameworks established by agencies such as EFSA require the precise quantification of major quinmerac metabolites to ensure compliance with maximum residue limits (MRLs) and predicted environmental concentration (PEC) thresholds [1]. Procuring high-purity standards of this specific metabolite is fundamental for analytical laboratories conducting liquid chromatography-tandem mass spectrometry (LC-MS/MS) and QuEChERS-based extractions, where it serves as an indispensable calibrant for matrix effect correction and recovery validation.
In targeted residue analysis and environmental monitoring, substituting 2-Hydroxy-3-methyl Quinmerac with the parent active ingredient (quinmerac) or alternative degradation products (such as the dicarboxylic acid metabolite BH 518-2) is analytically invalid. Parent compounds and their respective metabolites exhibit vastly different ionization efficiencies, chromatographic retention times, and extraction recoveries, particularly in complex soil or aqueous matrices [1]. Furthermore, regulatory guidelines mandate the independent tracking of BH 518-5 due to its specific soil occurrence fraction and mobility profile. Relying on structural analogs or crude degradation mixtures prevents the establishment of accurate LC-MS/MS calibration curves, leading to uncorrectable matrix suppression errors and non-compliant regulatory submissions.
Standard extraction protocols often fail to efficiently recover acidic pesticide metabolites. Studies comparing extraction methodologies demonstrate that while standard CEN-QuEChERS (EN 15662) yields poor recovery (<70%) for quinmerac metabolites, optimized Formic Acid-acidified QuEChERS (FA-QuEChERS) improves recovery rates to approximately 79% in complex matrices like wheat flour [1]. Utilizing the exact 2-Hydroxy-3-methyl Quinmerac standard is mandatory to establish these specific recovery correction factors, which cannot be extrapolated from the parent quinmerac compound.
| Evidence Dimension | Extraction Recovery Rate (Wheat Flour Matrix) |
| Target Compound Data | 2-Hydroxy-3-methyl Quinmerac (via FA-QuEChERS): ~79% recovery |
| Comparator Or Baseline | Uncalibrated/Standard CEN-QuEChERS: <70% recovery |
| Quantified Difference | >9% absolute improvement requiring specific standard validation |
| Conditions | LC-MS/MS analysis following FA-QuEChERS vs. CEN-QuEChERS extraction |
Procuring this exact standard is essential for calculating accurate recovery corrections in food safety and agricultural residue testing.
Under EFSA regulatory evaluations, quinmerac degradation pathways produce specific major fractions that must be independently quantified. 2-Hydroxy-3-methyl Quinmerac (BH 518-5) accounts for an estimated maximum occurrence fraction of 0.272 in soil, distinct from the BH 518-2 metabolite (0.291 fraction) [1]. Because both metabolites exhibit medium to high mobility and distinct predicted environmental concentrations (PEC) in drainage and run-off, environmental risk assessments require the precise quantification of BH 518-5 to confirm that groundwater concentrations remain below the 10 µg/L toxicological relevance threshold.
| Evidence Dimension | Soil Occurrence Fraction |
| Target Compound Data | 2-Hydroxy-3-methyl Quinmerac (BH 518-5): 0.272 maximum fraction |
| Comparator Or Baseline | Quinmerac Metabolite BH 518-2: 0.291 maximum fraction |
| Quantified Difference | Distinct stoichiometric formation requiring independent standard calibration |
| Conditions | EFSA-verified regulatory soil degradation modeling |
Agrochemical registrants must procure this specific standard to satisfy tiered groundwater risk assessments and regulatory compliance.
In non-target and targeted screening of aqueous matrices using LC-ESI-HRMS, the parent herbicide and its metabolites undergo distinct fragmentation pathways. The accurate monoisotopic mass and specific MS/MS fragmentation patterns of 2-Hydroxy-3-methyl Quinmerac are required to differentiate it from the parent compound and other environmental contaminants [1]. Without the pure reference standard to confirm retention time and exact mass features, laboratories cannot resolve isobaric interferences or correct for the specific matrix suppression effects observed in wastewater and surface water samples.
| Evidence Dimension | Mass Spectrometry Fragmentation & Retention |
| Target Compound Data | 2-Hydroxy-3-methyl Quinmerac: Unique m/z and retention time |
| Comparator Or Baseline | Parent Quinmerac: Distinct m/z, cannot serve as a surrogate calibrant |
| Quantified Difference | Absolute requirement for target-specific MRM transitions |
| Conditions | LC-ESI-HRMS screening in environmental water matrices |
Ensures zero false-positive or false-negative reporting in municipal and environmental water quality monitoring.
Deployed as a certified reference material in FA-QuEChERS workflows to quantify quinmerac degradation products in cereals, oilseed rape, and beets, ensuring compliance with international Maximum Residue Limits (MRLs) [1].
Utilized in LC-MS/MS and high-resolution mass spectrometry (HRMS) screening to track the mobility, leaching, and predicted environmental concentration (PEC) of herbicide metabolites in vulnerable water catchments [2].
Serves as a critical analytical standard (Impurity 2) for quality control laboratories verifying the purity and degradation profile of manufactured quinmerac technical materials prior to formulation .